2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
CAS No.: 1698403-23-4
Cat. No.: VC4955804
Molecular Formula: C8H7F2NO3
Molecular Weight: 203.145
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1698403-23-4 |
---|---|
Molecular Formula | C8H7F2NO3 |
Molecular Weight | 203.145 |
IUPAC Name | 2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
Standard InChI | InChI=1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
Standard InChI Key | NKYKIORINXXZON-UHFFFAOYSA-N |
SMILES | COC1=C(N=CC=C1)C(C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid belongs to the class of fluorinated carboxylic acids, characterized by the presence of two fluorine atoms at the α-carbon and a 3-methoxypyridin-2-yl substituent. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.14 g/mol . The methoxy group at the 3-position of the pyridine ring and the difluoroacetic acid group create a steric and electronic profile that enhances interactions with biological targets.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1698403-23-4 | |
Molecular Formula | C₈H₇F₂NO₃ | |
Molecular Weight | 203.14 g/mol | |
Appearance | White solid | |
Purity | 98.5–100% | |
Storage Condition | 2–8°C |
The infrared (IR) spectrum of the compound confirms its structural integrity, with characteristic absorption bands corresponding to the carboxylic acid (-COOH), C-F stretching, and methoxy (-OCH₃) groups .
Stereoelectronic Effects
The difluoro substitution at the α-carbon significantly alters the compound’s electronic properties. Fluorine’s high electronegativity increases the acidity of the carboxylic acid group (pKa ~1.5–2.5), enhancing its reactivity in esterification and amidation reactions . Concurrently, the methoxypyridine ring contributes π-π stacking capabilities and hydrogen-bonding potential, critical for binding to aromatic residues in enzyme active sites .
Synthesis and Manufacturing
Step | Reaction | Reagents/Conditions |
---|---|---|
1 | Methoxy-pyridine synthesis | Nitration, methoxylation |
2 | Acetic acid incorporation | Friedel-Crafts acylation |
3 | Fluorination | SF₄ or DAST in anhydrous DCM |
4 | Purification | Recrystallization or HPLC |
Industrial-scale production requires stringent control over reaction parameters to minimize byproducts, given the compound’s high purity specifications (98.5–100%) .
Applications in Pharmaceutical Development
Role as a Drug Intermediate
This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs) targeting:
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Neurological Disorders: Modulating GABA receptors or monoamine oxidases .
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Inflammatory Conditions: Inhibiting cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) .
Table 3: Therapeutic Targets and Mechanisms
Target | Mechanism | Indication |
---|---|---|
GABA-A Receptor | Allosteric modulation | Anxiety, epilepsy |
PDE4 | cAMP hydrolysis inhibition | Asthma, COPD |
COX-2 | Prostaglandin suppression | Arthritis, pain |
Medicinal Chemistry Optimization
The difluoro group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the methoxypyridine ring improves solubility and target affinity . For example, in PDE4 inhibitors, the methoxy group forms hydrogen bonds with glutamine residues, increasing potency .
Pharmacological Significance
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Increases membrane permeability and bioavailability.
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Methoxy Position: The 3-methoxy group optimizes steric interactions with hydrophobic enzyme pockets .
Future Research Directions
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Synthetic Methodology: Developing catalytic fluorination techniques to reduce reliance on hazardous reagents.
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Broad-Spectrum Bioactivity: Screening against emerging targets like SARS-CoV-2 main protease.
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Toxicokinetics: Assessing long-term exposure risks in preclinical models.
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